(Pentafluorophenyl)methyl dodecanoate
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Overview
Description
(Pentafluorophenyl)methyl dodecanoate is an organic compound characterized by the presence of a pentafluorophenyl group attached to a methyl dodecanoate moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)methyl dodecanoate typically involves the esterification of dodecanoic acid with (pentafluorophenyl)methanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(Pentafluorophenyl)methyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pentafluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(Pentafluorophenyl)methyl dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Pentafluorophenyl)methyl dodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group enhances the compound’s reactivity and binding affinity, allowing it to effectively participate in various biochemical processes. The ester group can undergo hydrolysis, releasing the active components that exert their effects through specific pathways .
Comparison with Similar Compounds
Similar Compounds
- (Pentafluorophenyl)methyl octanoate
- (Pentafluorophenyl)methyl hexanoate
- (Pentafluorophenyl)methyl butanoate
Uniqueness
(Pentafluorophenyl)methyl dodecanoate stands out due to its longer carbon chain, which imparts unique physical and chemical properties. This compound exhibits higher hydrophobicity and stability compared to its shorter-chain analogs, making it particularly useful in applications requiring these characteristics .
Properties
CAS No. |
21635-07-4 |
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Molecular Formula |
C19H25F5O2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl dodecanoate |
InChI |
InChI=1S/C19H25F5O2/c1-2-3-4-5-6-7-8-9-10-11-14(25)26-12-13-15(20)17(22)19(24)18(23)16(13)21/h2-12H2,1H3 |
InChI Key |
KRDRFQRZSRCHMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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